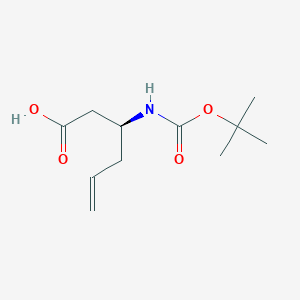

Boc-(S)-3-Amino-5-hexenoic acid

Descripción general

Descripción

Boc-(S)-3-Amino-5-hexenoic acid is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-5-hexenoic acid typically involves the protection of the amino group of (S)-3-Amino-5-hexenoic acid with a tert-butoxycarbonyl group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents can also be employed to make the process more environmentally friendly.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Boc-(S)-3-amino-5-hexenoic acid is in peptide synthesis . The compound serves as a valuable building block for constructing peptides that incorporate β-amino acids. Its unique structure allows for the formation of lactam bridges, which can enhance the conformational rigidity and stability of peptides. This property is particularly advantageous in designing peptide mimetics that exhibit improved biological activity compared to their linear counterparts .

Case Study: Lactam-Bridged Peptide Mimics

In a notable study, this compound was utilized to synthesize lactam-bridged peptide mimics through olefin metathesis. The resulting peptides demonstrated enhanced binding affinity to target proteins, showcasing the potential of this compound in drug development .

Medicinal Chemistry

This compound has also found applications in medicinal chemistry , particularly in the development of novel therapeutic agents. The compound’s structural features allow it to act as an inhibitor for specific enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT). Inhibition studies have revealed that derivatives of this compound can effectively modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .

Case Study: GABA-AT Inhibition

Research has shown that certain derivatives of this compound exhibit significant inhibitory effects on GABA-AT. These findings indicate that compounds derived from this compound could serve as leads for developing new treatments for epilepsy and other GABAergic disorders .

Organic Synthesis

The compound is also employed in organic synthesis as a versatile intermediate. Its ability to participate in various chemical reactions makes it a useful precursor for synthesizing more complex molecules, including natural products and pharmaceuticals. The incorporation of this compound into synthetic pathways can facilitate the construction of diverse chemical architectures with specific functional groups tailored for desired activities .

Summary Table: Applications of this compound

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Used as a building block for lactam-bridged peptides | Lactam mimics with enhanced binding affinity |

| Medicinal Chemistry | Acts as an inhibitor for GABA-AT, potential treatment for neurological disorders | Inhibition studies showing efficacy against GABA-AT |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules | Precursor for diverse chemical architectures |

Mecanismo De Acción

The mechanism of action of Boc-(S)-3-Amino-5-hexenoic acid primarily involves the deprotection of the Boc group under acidic conditions, which releases the free amino group. This free amino group can then participate in various biochemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

- Boc-(S)-3-Amino-4-hexenoic acid

- Boc-(S)-3-Amino-6-hexenoic acid

- Boc-(S)-3-Amino-5-pentenoic acid

Comparison: Boc-(S)-3-Amino-5-hexenoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to its analogs. The position of the double bond and the length of the carbon chain can significantly influence the compound’s chemical properties and its suitability for different applications.

Actividad Biológica

Boc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a derivative of amino acids that has garnered attention in various fields of research, particularly in organic synthesis and biochemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and applications.

Chemical Structure and Properties

This compound features an α,β-unsaturated carboxylic acid structure, which is significant for its reactivity and interaction with biological molecules. The Boc group serves to protect the amino functionality, allowing for selective reactions during peptide synthesis and other chemical transformations.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 270263-03-1 |

| Purity | ≥97.5% (HPLC) |

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Boc group stabilizes the amino acid, preventing it from undergoing unwanted reactions until it is selectively removed under acidic conditions. This selective protection is essential in multi-step organic synthesis processes.

Biochemical Pathways

This compound is involved in several biochemical pathways, including:

- Peptide Synthesis : It acts as a precursor for the synthesis of peptides, facilitating the formation of peptide bonds.

- Enzyme Interactions : The compound is utilized in studies related to enzyme-substrate interactions, particularly in understanding how amino acids influence enzyme activity and stability.

Biological Activity and Applications

This compound has been investigated for its effects on various biological systems. Research highlights its potential roles in:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, influencing their activity. For instance, it may act as an inhibitor for certain proteolytic enzymes, affecting metabolic pathways.

- Cell Signaling : Studies indicate that this compound can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Pharmaceutical Synthesis : As a precursor in drug development, this compound is crucial for synthesizing biologically active molecules.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study examining the compound's effect on enzyme kinetics demonstrated that varying concentrations of this compound could modulate enzyme activity without significant toxicity at lower doses.

| Study | Findings |

|---|---|

| Enzyme Kinetics | Modulation of enzyme activity at low doses |

| Gene Expression | Altered patterns due to HDAC inhibition |

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound suggest that its absorption and distribution are influenced by its chemical structure. The compound's stability under physiological conditions allows it to maintain biological activity over time.

Toxicity Profile

Research indicates that at therapeutic doses, this compound exhibits low toxicity, making it suitable for use in biological studies and potential therapeutic applications .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPQLCVYMBPRF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375864 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-03-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-3-amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.